molecular formula C21H29FN2O4S B2958237 8-(Cyclohexylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946339-99-7

8-(Cyclohexylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B2958237
CAS RN: 946339-99-7
M. Wt: 424.53
InChI Key: FGAIFADYSBUASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Cyclohexylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C21H29FN2O4S and its molecular weight is 424.53. The purity is usually 95%.
BenchChem offers high-quality 8-(Cyclohexylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Cyclohexylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry

Research on cyclohexane-spirohydantoin derivatives, including compounds with diazaspiro[4.5]decane frameworks, highlights their significance in supramolecular arrangements. These compounds are studied for their crystallographic characteristics, demonstrating how substituents on the cyclohexane ring influence supramolecular structures through non-covalent interactions. This research is fundamental for designing new materials with specific optical or mechanical properties (Graus et al., 2010).

Pharmacological Applications

Derivatives of diazaspiro[4.5]decane have been synthesized and evaluated for their anticonvulsant activity, showcasing the potential of these frameworks in developing new therapeutic agents. The structure-activity relationship studies of these compounds contribute to our understanding of how modifications in the diazaspiro[4.5]decane core affect pharmacological activity, offering insights for drug development (Madaiah et al., 2012).

Materials Science

In materials science, spiro compounds, including those with oxa-diazaspiro[4.5]decane frameworks, have been synthesized for their promising applications in fuel cells and as intermediates for biologically active compounds. These studies highlight the versatility of spiro frameworks in creating high-performance materials for energy applications and the synthesis of biologically relevant molecules (Ogurtsov & Rakitin, 2020).

properties

IUPAC Name

cyclohexyl-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O4S/c1-16-15-18(7-8-19(16)22)29(26,27)24-13-14-28-21(24)9-11-23(12-10-21)20(25)17-5-3-2-4-6-17/h7-8,15,17H,2-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAIFADYSBUASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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